
9,9-Dibutyl-2-methyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dibutyl-2-methyl-9H-fluorene is a chemical compound belonging to the fluorene family It is characterized by its unique structure, which includes two butyl groups and a methyl group attached to the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dibutyl-2-methyl-9H-fluorene typically involves the alkylation of 2-methylfluorene with butyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, followed by the addition of butyl bromide or butyl chloride to introduce the butyl groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: The compound can undergo electrophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogens (Cl2, Br2), sulfonyl chlorides, Lewis acids.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
9,9-Dibutyl-2-methyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Materials Science: The compound is utilized in the synthesis of polymers and copolymers for advanced materials with specific electronic and optical properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of fluorene compounds are being explored for their potential in drug delivery and imaging.
Wirkmechanismus
The mechanism of action of 9,9-Dibutyl-2-methyl-9H-fluorene in its applications primarily involves its ability to participate in electron transfer processes. The butyl and methyl groups influence the electronic properties of the fluorene core, enhancing its stability and reactivity in various chemical environments. The compound’s molecular targets and pathways are largely dependent on its specific application, such as in OLEDs where it facilitates electron transport.
Vergleich Mit ähnlichen Verbindungen
9,9-Dimethyl-9H-fluorene: Similar structure but with methyl groups instead of butyl groups.
9,9-Dioctyl-9H-fluorene: Features octyl groups, leading to different solubility and electronic properties.
2-Methyl-9H-fluorene: Lacks the butyl groups, resulting in different reactivity and applications.
Uniqueness: 9,9-Dibutyl-2-methyl-9H-fluorene is unique due to the presence of both butyl and methyl groups, which confer specific electronic properties and solubility characteristics. This makes it particularly suitable for applications in organic electronics and materials science, where these properties are crucial.
Eigenschaften
CAS-Nummer |
88223-28-3 |
|---|---|
Molekularformel |
C22H28 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
9,9-dibutyl-2-methylfluorene |
InChI |
InChI=1S/C22H28/c1-4-6-14-22(15-7-5-2)20-11-9-8-10-18(20)19-13-12-17(3)16-21(19)22/h8-13,16H,4-7,14-15H2,1-3H3 |
InChI-Schlüssel |
FPZOFCJIJIGLOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
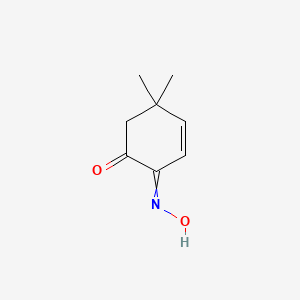
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
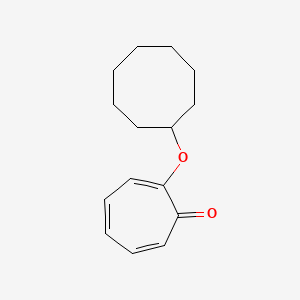
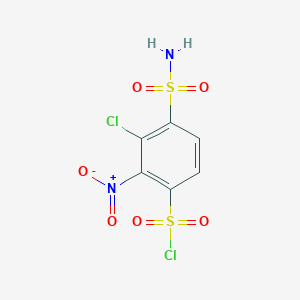
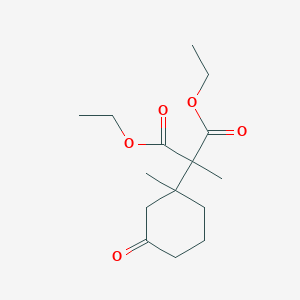


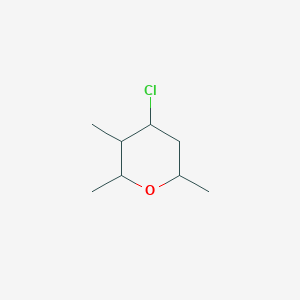
![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
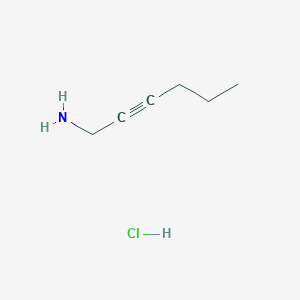
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
